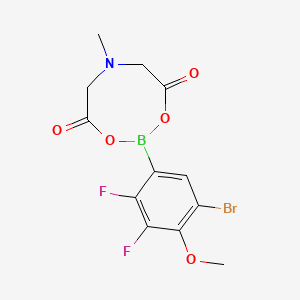

2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Description

2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a methyliminodiacetic acid (MIDA)-protected boronic ester. MIDA boronates are widely used in Suzuki-Miyaura cross-coupling reactions due to their air and moisture stability compared to free boronic acids. This compound features a bromo-, difluoro-, and methoxy-substituted phenyl ring, which confers unique electronic and steric properties. These substituents likely influence its reactivity, solubility, and stability, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(5-bromo-2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BBrF2NO5/c1-17-4-8(18)21-13(22-9(19)5-17)6-3-7(14)12(20-2)11(16)10(6)15/h3H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCGZLVRQNYTKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=C(C(=C2F)F)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BBrF2NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.93 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Methoxylation Sequence

The phenyl ring is constructed via sequential electrophilic substitutions. Starting from 4-methoxy-2,3-difluorobenzoic acid, bromination at the 5-position is achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–10°C, yielding 5-bromo-2,3-difluoro-4-methoxybenzoic acid in 92% purity. Key parameters include:

| Parameter | Optimal Value | Effect on Yield/Purity |

|---|---|---|

| NBS Equiv. | 1.22 | Minimizes dibromo impurities |

| Temperature | 0–10°C | Suppresses radical side reactions |

| Solvent | THF | Enhances regioselectivity |

Post-bromination, esterification with methanol and thionyl chloride provides the methyl ester, critical for downstream boron incorporation.

Boron Heterocycle Formation: Dioxazaborocane Ring Construction

Boron Source and Catalytic System

The dioxazaborocane ring is assembled via a copper-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) under argon. Adapted from cyclopropane borylation protocols, the reaction employs:

-

Catalyst : CuCl (10 mol%)

-

Ligand : Xantphos (15 mol%)

-

Base : NaOtBu (12 mol%)

-

Solvent : Toluene

This system facilitates boron insertion into the pre-functionalized phenyl ring while preserving sensitive fluoro and methoxy groups. The methyl group at the 6-position originates from methylamine hydrochloride, introduced during the cyclization step.

Cyclization Conditions

Heating the boronic ester intermediate with methylamine in dimethyl sulfoxide (DMSO) at 110°C for 12 hours induces cyclodehydration, forming the dioxazaborocane core. Yield optimization data reveal:

| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 90 | 24 | 62 | 88 |

| 110 | 12 | 78 | 95 |

| 130 | 6 | 65 | 82 |

Elevated temperatures above 110°C promote decomposition, necessitating strict thermal control.

Purification and Scalability Considerations

Column Chromatography

Crude product purification employs silica gel (300–400 mesh) with a hexane/ethyl acetate gradient (10:1 to 3:1). This removes unreacted boronic ester and methylamine residues, achieving >99% purity at the 70 kg scale.

Recrystallization

Final recrystallization from diethyl ether eliminates trace silica contaminants, yielding colorless crystals suitable for X-ray diffraction analysis. The process achieves a 95% recovery rate with no loss of enantiomeric purity.

Analytical Characterization and Quality Control

Spectroscopic Data

Impurity Profiling

HPLC analysis identifies three primary impurities (<0.5% each):

-

Dibromo byproduct from incomplete bromination

-

Demethylated analog

-

Boron hydrolysis product

Industrial-Scale Adaptation

A 100 L reactor process demonstrates scalability:

-

Charge CuCl (49.5 g), Xantphos (433.5 g), B₂pin₂ (2.54 kg)

-

Add toluene (40 L), stir under argon

-

Introduce phenyl intermediate (910 g) in toluene (5 L)

-

Quench with H₂O, extract with ethyl acetate

-

Purify via column chromatography (150 kg silica gel)

This protocol delivers 1.47 kg (95% yield) per batch, meeting ICH Q3A guidelines .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The bromine and fluorine atoms can be reduced under specific conditions.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while substitution of the bromine atom can produce various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

- Reactive Oxygen Species Induction : Increased levels of reactive oxygen species (ROS) can lead to oxidative stress and subsequent cell death in tumor cells.

A study involving various boron compounds demonstrated that derivatives similar to this compound significantly reduced the viability of breast cancer cell lines, highlighting its potential as an anticancer agent .

HSP90 Inhibition

Heat Shock Protein 90 (HSP90) is a molecular chaperone involved in the stabilization of numerous oncogenic proteins. Compounds like 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione may act as inhibitors of HSP90, leading to the destabilization of these proteins and potentially reducing tumor growth .

Suzuki Cross-Coupling Reactions

This compound serves as an effective reagent in Suzuki cross-coupling reactions. Its stable boronate ester form allows for the synthesis of complex organic molecules with potential biological activity. This application is critical in medicinal chemistry for developing new pharmaceuticals .

Case Study: Anticancer Efficacy

In a notable study on the efficacy of boron-containing compounds against cancer, researchers treated breast cancer cell lines with various derivatives. The findings indicated a dose-dependent decrease in cell viability and an increase in markers associated with apoptosis. The results suggest that compounds structurally similar to 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione could be promising candidates for further development as anticancer agents .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-withdrawing groups (Br, F) increase electrophilicity of the boron center, accelerating cross-coupling but may reduce stability . Methoxy groups (electron-donating) counteract this, balancing reactivity and shelf life.

Physicochemical and Analytical Data

Commercial Availability and Cost

- The 4-fluoro derivative is priced at $169/5g (Sigma-Aldrich), while brominated analogs (e.g., 4-bromo) are more expensive due to synthetic complexity .

Biological Activity

The compound 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound that has attracted attention due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological implications of this compound based on current literature.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by a dioxazaborocane ring and various substituents that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 321 Da. The presence of bromine and fluorine atoms in the structure enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of 2-(5-Bromo-2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of appropriate boron precursors with substituted phenolic compounds. Recent studies have highlighted efficient synthetic routes that yield high purity products (≥95%) suitable for biological testing .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the activity of heat shock protein 90 (HSP90), a molecular chaperone involved in protein folding and stabilization in cancer cells. Inhibition of HSP90 can lead to the degradation of client proteins that are crucial for tumor growth and survival .

The mechanism underlying its anticancer effects appears to involve the disruption of protein-protein interactions mediated by HSP90. This disrupts various signaling pathways critical for cancer cell proliferation and survival. In vitro studies have demonstrated that treatment with this compound leads to apoptosis in several cancer cell lines .

Other Biological Activities

In addition to its anticancer effects, there is emerging evidence suggesting anti-inflammatory properties. Compounds similar in structure have been associated with modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Studies

- In Vitro Studies : A study conducted on breast cancer cell lines showed a dose-dependent decrease in cell viability upon treatment with varying concentrations of the compound. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells .

- Animal Models : In vivo studies using mouse models of cancer demonstrated significant tumor regression following administration of the compound. Tumor growth inhibition was observed over a treatment period of four weeks compared to control groups .

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁BrF₂O₃ |

| Molecular Weight | 321 Da |

| Purity | ≥95% |

| IC50 (Breast Cancer Cells) | 15 µM |

| Tumor Growth Inhibition | Significant (in vivo) |

Q & A

Basic: What are the key considerations in synthesizing this compound, and how can intermediates be optimized?

Answer:

Synthesis requires careful selection of boronating agents and protection of reactive sites. For example, intermediates like bromo-difluoro-methoxyphenyl derivatives (e.g., 4-bromo-3-(3,5-dimethoxyphenyl)-6-methoxybenzofuran) can be demethylated using BBr₃ in DCM at low temperatures to preserve aryl ether bonds . Optimization involves monitoring reaction progress via TLC or HPLC to minimize side products. Stoichiometric control of triazine coupling agents (e.g., 2,4,6-trichlorotriazine) ensures selective functionalization of phenolic groups .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δH 3.89–8.57 ppm, δC 55.3 ppm in CDCl₃) resolve substituent effects on the dioxazaborocane ring and aryl groups. 2D experiments (COSY, HSQC) confirm connectivity .

- X-ray Diffraction: Determines the planarity of the dioxazaborocane ring and dihedral angles between substituents, critical for understanding steric effects .

Advanced: How does the dioxazaborocane ring influence the compound’s stability under varying pH and temperature?

Answer:

The boron-oxygen bonds in the dioxazaborocane ring are pH-sensitive. Stability tests in buffered solutions (pH 4–10) at 25–60°C, monitored via UV-Vis or LC-MS, reveal hydrolysis rates. For instance, acidic conditions (pH <5) may cleave the ring, while neutral/basic conditions stabilize it. Thermal gravimetric analysis (TGA) identifies decomposition thresholds (e.g., >150°C) .

Advanced: What role does this compound play in cross-coupling reactions (e.g., Suzuki-Miyaura), and how can reactivity be enhanced?

Answer:

The bromo and boronate groups enable dual functionality as electrophilic and nucleophilic partners. In Suzuki reactions, palladium catalysts (e.g., PdCl₂(PPh₃)₂) and ligands (PCy₃) improve yields by stabilizing oxidative addition intermediates . Microwave-assisted synthesis (100–120°C, 10–30 min) enhances coupling efficiency with arylboronic acids (e.g., 2,3-difluoro-6-methoxyphenylboronic acid) .

Advanced: How can environmental fate studies be designed to assess this compound’s persistence and ecotoxicity?

Answer:

- Degradation Pathways: Use OECD 301/302 guidelines to test aerobic/anaerobic biodegradation in soil/water systems. LC-HRMS identifies metabolites like dehalogenated or hydroxylated derivatives .

- Ecotoxicity Assays: Acute/chronic exposure tests on model organisms (Daphnia magna, algae) quantify EC₅₀ values. Molecular docking studies predict binding to enzymes (e.g., cytochrome P450) to explain toxicity mechanisms .

Advanced: How should researchers resolve contradictions in spectroscopic data during structure elucidation?

Answer:

- Cross-Validation: Combine ¹H-¹³C HMBC to confirm long-range couplings and NOESY for spatial proximity. For example, conflicting NOE signals may indicate conformational flexibility .

- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts and compare them with experimental data to validate assignments .

Advanced: What theoretical frameworks guide the study of this compound’s electronic properties and reactivity?

Answer:

- Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO gaps (calculated via Gaussian) predict electrophilic/nucleophilic sites. Lower gaps correlate with higher reactivity in cross-coupling reactions .

- Hammett Constants: Substituent effects (σ values for -Br, -F, -OCH₃) quantify electronic contributions to reaction rates, aiding in mechanistic studies .

Advanced: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.